molecular formula C24H26N4O3S B14107701 N-(1,3-benzodioxol-5-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

Cat. No.: B14107701
M. Wt: 450.6 g/mol
InChI Key: GEYLAHFFSDICPB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a complex organic compound with a unique structure that combines elements of benzodioxole, quinazoline, and cyclohexane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and quinazoline intermediates. These intermediates are then coupled with a cyclohexane derivative under specific reaction conditions, such as the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., palladium on carbon) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the benzodioxole or quinazoline rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is unique due to its combination of benzodioxole, quinazoline, and cyclohexane moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H26N4O3S/c29-23(26-13-16-7-10-20-21(11-16)31-14-30-20)17-8-5-15(6-9-17)12-25-22-18-3-1-2-4-19(18)27-24(32)28-22/h1-4,7,10-11,15,17H,5-6,8-9,12-14H2,(H,26,29)(H2,25,27,28,32)

InChI Key

GEYLAHFFSDICPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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